4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Overview
Description
4-Nitro-1H-pyrazole-3,5-dicarboxylic acid is a chemical compound with the molecular formula C5H3N3O6 . It is a white solid and has a molecular weight of 201.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The ring is substituted at the 4-position with a nitro group and at the 3 and 5 positions with carboxylic acid groups .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 201.1 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Reactivity
- Synthesis Processes : 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid derivatives are synthesized through various chemical reactions. For instance, the nitration of 3,5-dinitropyrazole leads to the formation of compounds that react with ammonia, amines, and other substances, resulting in nucleophilic substitutions at specific positions in the compound (Dalinger et al., 2013).
Structural and Chemical Properties
- Molecular Interactions and Stability : The structure and stability of 4-nitropyrazole derivatives are influenced by their molecular interactions. For example, the crystal packing of such compounds is often dominated by strong hydrogen bonds, which play a crucial role in their stability and reactivity (Llamas-Saiz et al., 1994).
Applications in Material Science
- Energetic Materials Development : Certain derivatives of 4-nitropyrazole are explored for their potential in creating energetic materials. These compounds exhibit properties like high thermal stability and low sensitivity, making them candidates for applications in explosives and propellants (Zheng et al., 2020).
Pharmacological Research
- Antimicrobial and Antiproliferative Activities : Some derivatives of 4-nitropyrazole are studied for their antimicrobial, antiinflammatory, and antiproliferative activities. These studies contribute to the development of new drugs with potential therapeutic applications (Narayana et al., 2009).
Theoretical and Experimental Investigations
- Theoretical Analysis : Advanced theoretical methods, like Density Functional Theory (DFT), are used to investigate the molecular geometry and properties of 4-nitropyrazole derivatives. These studies aid in understanding the electronic structure and reactivity of these compounds (Evecen et al., 2016).
Safety and Hazards
The safety information for 4-nitro-1H-pyrazole-3,5-dicarboxylic acid indicates that it has the following hazard statements: H302+H312+H332; H315;H319;H335. This means it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O6/c9-4(10)1-3(8(13)14)2(5(11)12)7-6-1/h(H,6,7)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBMJMGROCSHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362834 | |
Record name | 4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62078-43-7 | |
Record name | 4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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